molecular formula C17H16ClNO2 B567793 Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate CAS No. 1255574-39-0

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Cat. No. B567793
M. Wt: 301.77
InChI Key: NTLIQLRJAQUQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 1255574-39-0 . It has a molecular weight of 301.77 . The IUPAC name for this compound is benzyl 1-(3-chlorophenyl)cyclopropylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(9-10-17)19-16(20)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.77 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Environmental and Health Impact of Benzophenone Derivatives

Benzophenone derivatives, such as Benzophenone-3 (BP-3), are widely used in sunscreens and cosmetics due to their UV filtering capabilities. However, their environmental and health impacts have raised concerns. BP-3 is known to be lipophilic, photostable, and bioaccumulative, posing potential risks to aquatic ecosystems and human health through endocrine disruption and neurotoxicity. The compound's ability to penetrate the blood-brain and blood-placental barriers indicates the need for careful consideration of its use, especially among vulnerable populations like pregnant women and children (Kim & Choi, 2014).

Anticancer and Antimicrobial Applications

Research into novel compounds for anticancer applications has identified certain benzofused derivatives as potential leads due to their tumor specificity and reduced keratinocyte toxicity. These compounds show promise in inducing apoptotic cell death in cancer cell lines while minimizing harm to normal cells, indicating their potential as safer anticancer agents (Sugita et al., 2017).

Applications in Organic Electronics

Transition-metal based phosphors, including those with benzyl carbamate derivatives, play a crucial role in the development of organic light emitting diodes (OLEDs). The systematic tuning of emission wavelengths through fine adjustment of ligand-centered pi-pi* electronic transitions offers potential applications in phosphorescent displays and illumination devices, highlighting the importance of such compounds in advancing opto-electronic technologies (Chi & Chou, 2010).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have been explored for their antioxidant and anti-inflammatory activities. The development of these compounds involves targeted synthesis and evaluation of their efficacy, demonstrating the potential of benzyl carbamate derivatives in creating new therapeutic agents for managing oxidative stress and inflammation (Raut et al., 2020).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, related to benzyl carbamate chemistry, showcase their utility in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures through H-bonding and their multivalent nature for applications in the biomedical field illustrate the versatility and potential of such compounds (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(9-10-17)19-16(20)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLIQLRJAQUQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Cl)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681988
Record name Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

CAS RN

1255574-39-0
Record name Carbamic acid, N-[1-(3-chlorophenyl)cyclopropyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.